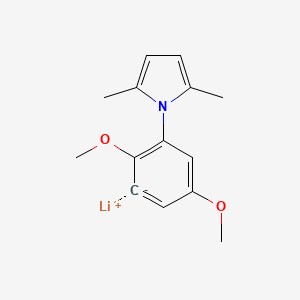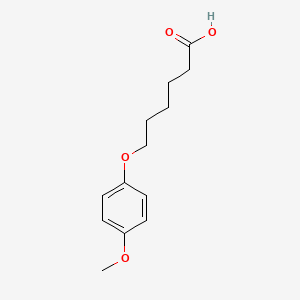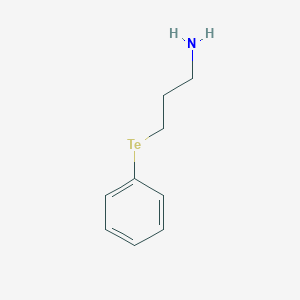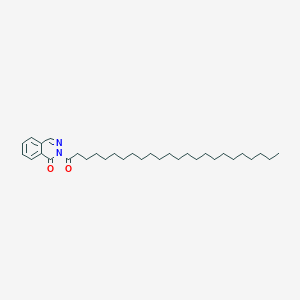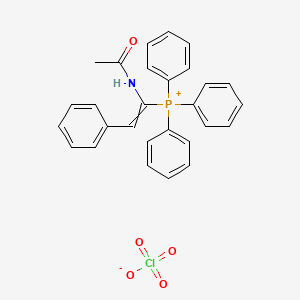
(1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate is a complex organic compound with the molecular formula C28H25ClNO5P It is known for its unique structure, which includes a phosphonium ion and a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with an appropriate acetamido-phenylethenyl precursor in the presence of a perchlorate source. The reaction conditions often require a solvent such as dichloromethane and may be carried out at room temperature or under reflux conditions to ensure complete reaction .
Industrial Production Methods
This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling perchlorate salts, which can be hazardous .
Chemical Reactions Analysis
Types of Reactions
(1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylethenyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides.
Reduction: Formation of reduced phosphonium salts.
Substitution: Formation of substituted phenylethenyl derivatives.
Scientific Research Applications
(1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate involves its interaction with molecular targets through its phosphonium ion. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific context. The compound’s unique structure allows it to engage in specific binding interactions, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- (1-Acetamido-2,2-dichloro-vinyl)(triphenyl)phosphanium perchlorate
- Tetraphenylphosphonium chloride
- Methyltriphenylphosphonium bromide
Uniqueness
What sets (1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate apart from similar compounds is its specific acetamido-phenylethenyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in specialized research applications where these properties are advantageous .
Properties
CAS No. |
140173-10-0 |
|---|---|
Molecular Formula |
C28H25ClNO5P |
Molecular Weight |
521.9 g/mol |
IUPAC Name |
(1-acetamido-2-phenylethenyl)-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C28H24NOP.ClHO4/c1-23(30)29-28(22-24-14-6-2-7-15-24)31(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27;2-1(3,4)5/h2-22H,1H3;(H,2,3,4,5) |
InChI Key |
CCYAMMVHKXXRAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




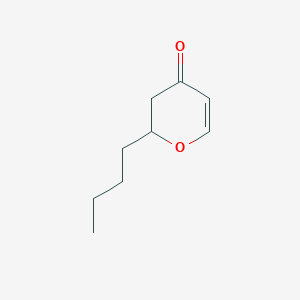

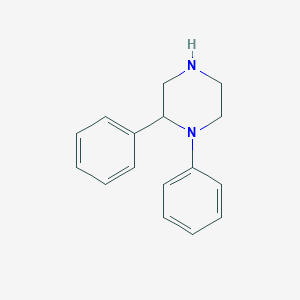

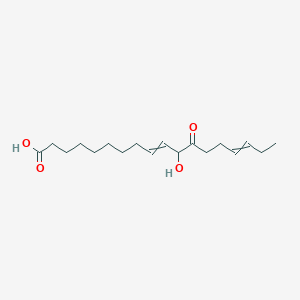
![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B14270110.png)

